6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom at position 6, a methyl group at position 2, and a nitrile group at position 3. This structure combines electron-withdrawing (bromo, nitrile) and electron-donating (methyl) groups, influencing its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN4/c1-5-7(2-10)8-11-3-6(9)4-13(8)12-5/h3-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYKYYUHNQGMLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101200377 | |
| Record name | 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101200377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242268-30-9 | |
| Record name | 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242268-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101200377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Process:
| Step | Reagents & Conditions | Description | Yield & Notes | |
|---|---|---|---|---|
| 1 | Pyrazolopyrimidine derivative with methyl group | Cyclocondensation with aldehyde or ketone derivatives | Forms the core structure with methyl substitution | |
| 2 | Nitrile introduction via nucleophilic substitution | Using reagents like cyanogen bromide or via substitution reactions | Introduces the carbonitrile group at position 3 | |
| 3 | Bromination | Using N-bromosuccinimide (NBS) or bromine in suitable solvent | Selective bromination at position 6 | Note: Bromination typically occurs at the most activated site, which is position 6 in this scaffold |
Research Findings:
- The synthesis of pyrazolopyrimidine derivatives often employs cyclocondensation of amidines with β-dicarbonyl compounds under reflux conditions.
- Bromination is optimized using NBS in polar solvents like acetic acid or DMF at controlled temperatures to prevent over-bromination or side reactions.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation has been employed to accelerate cyclization and substitution reactions, leading to higher yields and shorter reaction times.
Methodology:
- Combine starting materials such as 3,4-diaminopyridine derivatives with β-dicarbonyl compounds in a solvent like ethanol or acetic acid.
- Subject the mixture to microwave irradiation at 130°C for 15–20 minutes.
- Follow with bromination using NBS under microwave conditions to achieve regioselective bromination.
Research Findings:
- Microwave-assisted synthesis has demonstrated yields exceeding 80% for key intermediates, significantly reducing reaction times compared to conventional heating.
Hydrolysis and Functionalization
Post-synthesis, the nitrile group at position 3 can be introduced via hydrolysis of ester or amide intermediates, or through direct substitution reactions.
Hydrolysis Conditions:
- Use aqueous acid or base under reflux to convert nitrile precursors into the desired carbonitrile functionality.
- For example, hydrolyzing methyl esters with sodium hydroxide in ethanol/water mixture yields the free acid, which can be converted to the nitrile via dehydration.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | β-enaminones, NH-3-aminopyrazoles | Reflux, microwave | High efficiency, regioselectivity | Requires pure starting materials |
| Bromination | NBS, bromine | Acetic acid, low temp | Selective at position 6 | Over-bromination risk |
| Microwave-assisted | Various precursors + NBS | 130°C, 15–20 min | Faster, higher yields | Equipment-dependent |
| Hydrolysis & Functionalization | Hydrolyzing esters, nucleophilic substitution | Reflux, mild conditions | Versatile for functional groups | Multiple steps |
The synthesis of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile predominantly relies on constructing the pyrazolopyrimidine core via cyclocondensation or multistep routes, followed by regioselective bromination at position 6 and nitrile group introduction at position 3. Recent advancements include microwave-assisted methods that significantly enhance yield and reduce reaction times. These procedures are supported by extensive research, with yields often exceeding 70%, and are adaptable for scale-up in pharmaceutical and material science applications.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides.
Catalysts: Palladium or copper catalysts are often used in substitution reactions.
Solvents: Common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while cyclization can produce fused heterocyclic compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : One of the most promising applications of 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is its potential as an anticancer agent. Pyrazolo[1,5-a]pyrimidine derivatives have been shown to exhibit inhibitory activity against various kinases, which play crucial roles in cancer cell proliferation and survival. The compound's structure allows it to interact with specific targets involved in cell cycle regulation and apoptosis, making it a candidate for further investigation as a therapeutic agent against cancer .
Enzyme Inhibition : Recent studies have highlighted the compound's role as an inhibitor of α-glucosidase, an enzyme linked to diabetes management. Compounds derived from pyrazolo[1,5-a]pyrimidines have demonstrated significant inhibitory effects with IC50 values comparable to established drugs like acarbose . This suggests potential applications in developing new antidiabetic medications.
Anti-inflammatory Properties : The compound's structural characteristics also position it as a candidate for anti-inflammatory drug development. Pyrazolo[1,5-a]pyrimidines have been associated with the inhibition of COX-2 enzymes, which are implicated in inflammatory processes .
Material Science
Fluorescent Probes : Due to their unique photophysical properties, pyrazolo[1,5-a]pyrimidine derivatives are being explored as fluorescent probes for bioimaging applications. These compounds can be utilized in detecting cellular processes and studying biomolecular interactions . Their tunable properties allow for customization based on specific experimental needs.
Organic Light-Emitting Devices (OLEDs) : The optoelectronic properties of this compound make it suitable for applications in OLED technology. Research indicates that pyrazolo[1,5-a]pyrimidines can be integrated into device architectures to enhance light emission efficiency .
Synthetic Applications
The synthesis of this compound can be achieved through various methods involving the bromination of pyrazolo[1,5-a]pyrimidine precursors. This compound serves as a versatile building block for creating more complex molecules with diverse functionalities .
Table 1: Synthesis Methods and Yields
| Method | Yield (%) | Reference |
|---|---|---|
| Bromination of pyrazolo precursor | 70-90 | |
| Nucleophilic substitution | 60-85 | |
| Cross-coupling reactions | 50-80 |
Case Studies
Several studies have documented the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in various biological assays:
- Study on Anticancer Activity : A recent investigation revealed that a series of substituted pyrazolo[1,5-a]pyrimidines exhibited significant cytotoxicity against breast cancer cell lines. The lead compound showed an IC50 value substantially lower than that of standard chemotherapeutics .
- Diabetes Management Research : Another study focused on the synthesis of novel derivatives targeting α-glucosidase inhibition demonstrated that certain modifications to the pyrazolo structure led to enhanced potency compared to existing drugs .
Mechanism of Action
The mechanism of action of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- This compound is used in medicinal chemistry but lacks the methyl-induced lipophilicity seen in the target compound .
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile :
Halogen-Substituted Derivatives
- 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile: Structure: Chlorine at position 7 and chloromethyl at position 5. Properties: Higher electronegativity of chlorine compared to bromine may alter electron distribution.
Aryl-Substituted Derivatives
- 7-(4-Bromophenyl)-2-(anilinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile :
Antimicrobial Activity
- 7-(Hexahydro-1,3-dioxo-isoindol-2-ylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: Activity: Potent antifungal agent due to the isoindolinone moiety. The target compound’s bromo group may enhance antibacterial activity via halogen bonding .
Hypnotic Activity
- 5-Methyl-7-substituted Derivatives: Activity: Hypnotic effects are influenced by substituents at position 7. The target compound’s bromine at position 6 may modulate GABA receptor interactions differently .
Physicochemical Properties
Biological Activity
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound known for its diverse biological activities, particularly in medicinal chemistry. Its unique structure, characterized by a bromine atom and a cyano group, contributes to its potential therapeutic applications, including anticancer and antimicrobial properties.
- Molecular Formula : C₈H₅BrN₄
- Molecular Weight : 237.06 g/mol
- CAS Number : 1242268-30-9
The compound's structural features allow it to interact with various biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to bind with specific enzymes and receptors. This interaction can modulate the activity of these biological molecules, leading to various effects:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in cancer progression.
- Antimicrobial Activity : It exhibits properties that may inhibit the growth of bacteria and fungi, suggesting applications in treating infections.
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds, including this compound, have demonstrated significant anticancer activity. The following table summarizes key findings from studies evaluating its efficacy against various cancer cell lines:
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several pathogens. The results are summarized below:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.
Case Studies
- Study on Anticancer Effects : A study published in MDPI highlighted the synthesis and evaluation of pyrazolo[1,5-a]pyrimidines for their anticancer properties. The study found that modifications to the pyrazolo[1,5-a]pyrimidine scaffold enhanced its efficacy against various cancer types .
- Antimicrobial Research : Another investigation focused on the antimicrobial activity of pyrazolo[1,5-a]pyrimidines, demonstrating that certain derivatives showed promising results against resistant bacterial strains .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, and how can reaction yields be improved?
- Methodological Answer : The compound is synthesized via cyclocondensation of 5-aminopyrazoles with β-dicarbonyl or electrophilic intermediates. Microwave-assisted synthesis significantly enhances reaction efficiency (reducing time from hours to minutes) and improves yields (up to 20% increase) by promoting uniform heating and minimizing side reactions . Key variables include base selection (e.g., K₂CO₃ or NaH), solvent polarity (DMF or acetonitrile), and temperature control (80–120°C). Post-synthetic bromination at the pyrimidine ring’s 6-position requires careful stoichiometry (1.2–1.5 eq Br₂ or NBS) to avoid over-bromination .
Q. How can researchers confirm the structural integrity of this compound and its intermediates?
- Methodological Answer : Multi-modal characterization is critical:
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methyl at C2: δ ~2.5 ppm; nitrile at C3: δ ~115 ppm; bromine-induced deshielding at C6: δ ~8.2 ppm) .
- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 252.99) and bromine isotopic patterns .
- XRD : Single-crystal X-ray diffraction resolves regiochemistry and planarity of the fused pyrazolo-pyrimidine core (r.m.s. deviation <0.02 Å) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during bromination or functionalization of the pyrazolo[1,5-a]pyrimidine scaffold?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors:
- Electrophilic bromination favors the electron-rich pyrimidine C6 position due to resonance stabilization of the intermediate σ-complex .
- Directing groups : Pre-installed methyl or nitrile groups at C2/C3 alter electron density, directing substitution to C5 or C6. Computational modeling (DFT) predicts reactivity trends .
- Cross-coupling : Suzuki-Miyaura reactions at C6-bromo position require Pd catalysts (e.g., Pd(PPh₃)₄) and optimized ligand systems (e.g., XPhos) to suppress homocoupling .
Q. How should researchers resolve contradictions in reported biological activity data for pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : Discrepancies often arise from:
- Substituent effects : Minor structural changes (e.g., methyl vs. ethyl at C2) alter pharmacokinetic profiles. Use matched molecular pair analysis to isolate substituent contributions .
- Assay variability : Standardize in vitro protocols (e.g., ATP-based viability assays vs. apoptosis markers) and cell lines (e.g., HepG2 vs. MCF-7) .
- Purity validation : HPLC-MS (≥95% purity) ensures observed activity is not due to trace intermediates .
Q. What is the role of this compound in structure-activity relationship (SAR) studies for kinase inhibition?
- Methodological Answer : The bromine atom serves as a handle for late-stage diversification via cross-coupling, enabling rapid SAR exploration. For example:
- JAK2 inhibition : Introducing aryl groups at C6 (via Suzuki coupling) enhances hydrophobic interactions with the ATP-binding pocket (IC₅₀ improvements from μM to nM range) .
- Solubility optimization : Replacement of bromine with polar groups (e.g., morpholine) balances potency and bioavailability .
Q. What are the challenges in synthesizing 5-(2-aminoethyl)-substituted derivatives, and how can they be mitigated?
- Methodological Answer : Steric hindrance and side reactions complicate functionalization at C5:
- Protecting groups : Boc-protected amines prevent unwanted nucleophilic attack during cyclization .
- Microwave-enhanced reactions : Reduce reaction times (from 24h to 2h) and improve yields (from 40% to 65%) by accelerating imine formation .
- Purification : Use reverse-phase HPLC with trifluoroacetic acid modifiers to resolve closely related analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
